tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-(2-aminophenyl)sulfanylethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)12-13-23-15-7-5-4-6-14(15)18/h4-7H,8-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAMUHLKADVXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCSC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine Nitrogen
The initial step involves protecting one nitrogen of piperazine by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents to yield tert-butyl piperazine-1-carboxylate. This step is crucial to prevent unwanted side reactions on the second nitrogen during alkylation.
- Typical conditions: Reaction in dichloromethane (DCM) or tetrahydrofuran (THF) solvent at room temperature.
- Yield: Generally high (>80%).
Synthesis of 2-[(2-aminophenyl)thio]ethyl Halide Intermediate
The 2-[(2-aminophenyl)thio]ethyl group is introduced via a halide intermediate, typically a bromo- or chloro-ethyl derivative of 2-aminothiophenol.
- Preparation: 2-aminothiophenol is alkylated with bromoethyl derivatives under basic conditions.
- Reagents: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like DMF.
- Notes: Control of moisture is critical to avoid hydrolysis.
Coupling of Protected Piperazine with 2-[(2-aminophenyl)thio]ethyl Halide
The key step is nucleophilic substitution where the free nitrogen of tert-butyl piperazine-1-carboxylate attacks the 2-[(2-aminophenyl)thio]ethyl halide to form the desired compound.
- Solvents: Anhydrous DMF or THF.
- Bases: Triethylamine or sodium hydride to deprotonate the piperazine nitrogen.
- Temperature: Typically room temperature to 60°C.
- Reaction time: Several hours to overnight.
- Purification: Chromatography on silica gel using ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino and thioether groups can be oxidized under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for drug development:
- Antimicrobial Activity : Research indicates that derivatives containing piperazine rings show significant activity against various microbial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.
- Antitumor Properties : Compounds with similar structures have been studied for their anticancer properties. The presence of the piperazine moiety is often associated with enhanced interaction with biological targets involved in tumor growth and proliferation .
- Neuropharmacological Effects : The compound's structure suggests potential use in treating neurological conditions. Piperazine derivatives are known to interact with neurotransmitter systems, which could be beneficial in managing disorders such as depression and anxiety .
Antimicrobial Efficacy
A study conducted by Topalis et al. (2011) demonstrated that piperazine-based compounds exhibited notable antimicrobial effects. The structural modifications on the piperazine ring enhanced the compounds' affinity for bacterial targets, leading to increased efficacy against resistant strains .
Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including tert-butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate. These compounds were evaluated for their cytotoxicity against several cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability, suggesting promising anticancer activity .
Neuropharmacological Applications
Research by Sbardella et al. (2011) focused on the neuropharmacological effects of piperazine derivatives. The study found that these compounds could modulate serotonin and dopamine receptors, indicating their potential use as antidepressants or anxiolytics .
Data Table: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Topalis et al., 2011 | Effective against S. aureus and P. aeruginosa |
| Antitumor | Journal of Medicinal Chemistry | Significant cytotoxicity against cancer cell lines |
| Neuropharmacological | Sbardella et al., 2011 | Modulation of serotonin and dopamine receptors |
Mechanism of Action
The mechanism of action of tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights critical differences between the target compound and its structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Highlights | Biological Activity Notes | Safety Data |
|---|---|---|---|---|---|---|
| Target: tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate | C₁₆H₂₅N₃O₂S | ~335.47* | Thioethyl linker, 2-aminophenyl, tert-butyl | Not explicitly described in evidence | Potential antiplasmodial (inferred) [3] | Not available |
| tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate [2] | C₂₂H₂₆N₄O₂S | 410.54 | Imidazothiazole ring, methyl linker | Multi-step heterocyclic synthesis | Antimicrobial potential (structural inference) | Not provided |
| tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate [16][16] | C₁₅H₂₃N₃O₂ | 277.37 | Direct 2-aminophenyl attachment | Nitro reduction using PdCl₂/Fe [21][21] | Antiplasmodial activity demonstrated [3] | Skin/eye irritant (Category 4 oral toxicity) [16] |
| tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate [5] | C₁₆H₂₁N₄O₂ | 301.37 | Cyano group, para-aminophenyl | Not detailed | Electron-withdrawing cyano alters reactivity | Not available |
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate [20] | C₁₄H₂₇N₃O₂ | 269.38 | Piperidinyl substituent | Reductive amination or similar methods | Niche applications (e.g., CNS targeting) | Not provided |
Physicochemical Properties
- Hydrogen Bonding: The 2-aminophenyl group in the target compound and analogs (e.g., [3], [16]) enables hydrogen bonding, influencing solubility and crystal packing. Intramolecular hydrogen bonds observed in pyrimidine derivatives (e.g., [13]) suggest similar behavior in the target [13].
Biological Activity
tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 341.5 g/mol. The compound features a piperazine ring substituted with a thioether group and a carboxylate moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications in cancer treatment.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown potent inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 0.126 | Induces apoptosis via caspase activation |
| Compound B | A431 (Epidermal Carcinoma) | 0.25–1 | Inhibits cell migration and invasion |
| Compound C | MCF-7 (Breast) | 1.75–9.46 | EGFR inhibition and cell cycle arrest |
These findings suggest that the compound may serve as a lead in developing new anticancer agents.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can significantly reduce the proliferation of cancer cells by inducing apoptosis.
- EGFR Inhibition : Some derivatives have been identified as EGFR inhibitors, which play a crucial role in cancer cell signaling pathways.
- Matrix Metalloproteinase Inhibition : The compound has demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The study found that treatment with the compound led to a significant reduction in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent against breast cancer.
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Yield (%) | Reference |
|---|---|---|---|
| tert-Butyl piperazine-1-carboxylate | Core scaffold | 85–92 | |
| 2-[(2-Nitrophenyl)thio]ethyl bromide | Thioethyl precursor | 72 |
Q. Table 2: Characteristic NMR Peaks
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| tert-Butyl | 1.43 (s, 9H) | 28.1, 80.5 |
| Piperazine CH₂ | 3.40–3.60 (m) | 49.8, 51.2 |
| 2-Aminophenylthioethyl | 6.55–7.10 (m) | 115–135 (aromatic) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
